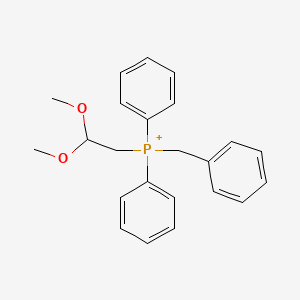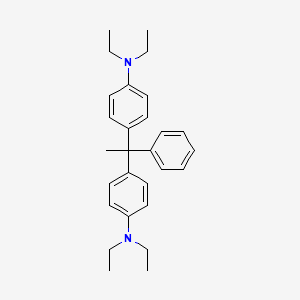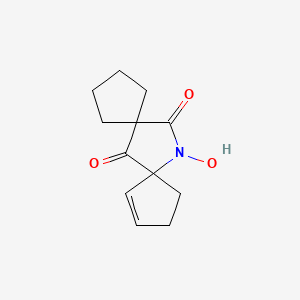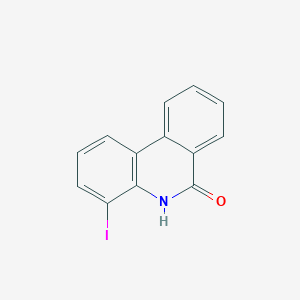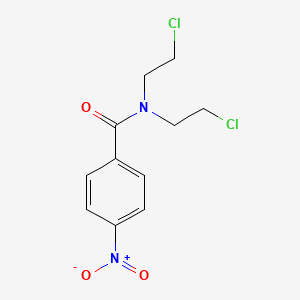
N,N-Bis(2-chloroethyl)-4-nitro-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-chloroethyl)-4-nitro-benzamide: is a chemical compound that belongs to the class of nitrogen mustards These compounds are known for their alkylating properties, which make them useful in various chemical and biological applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-4-nitro-benzamide typically involves the reaction of 4-nitrobenzoyl chloride with N,N-bis(2-chloroethyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Bis(2-chloroethyl)-4-nitro-benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-amino-benzamide derivatives.
Reduction: Formation of various reduced derivatives depending on the conditions.
Substitution: Formation of substituted benzamide derivatives.
Applications De Recherche Scientifique
N,N-Bis(2-chloroethyl)-4-nitro-benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential use as an alkylating agent in biochemical research.
Medicine: Investigated for its potential use in cancer treatment due to its alkylating properties.
Industry: Used in the production of other chemical compounds and intermediates.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-chloroethyl)-4-nitro-benzamide involves the alkylation of DNA and other cellular components. The compound forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cell death, making it a potential candidate for cancer treatment. The nitro group enhances the reactivity of the compound, making it more effective in its action.
Comparaison Avec Des Composés Similaires
N,N-Bis(2-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.
N,N-Bis(2-chloroethyl)aniline: Used in similar applications but with different reactivity due to the presence of the aniline group.
N,N-Bis(2-chloroethyl)cyclopropanamine: A cyclopropane derivative with unique structural features.
Uniqueness: N,N-Bis(2-chloroethyl)-4-nitro-benzamide is unique due to the presence of the nitro group on the benzamide ring, which enhances its reactivity and potential applications. The combination of the nitrogen mustard structure with the nitrobenzamide moiety provides a unique set of chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
18237-83-7 |
|---|---|
Formule moléculaire |
C11H12Cl2N2O3 |
Poids moléculaire |
291.13 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H12Cl2N2O3/c12-5-7-14(8-6-13)11(16)9-1-3-10(4-2-9)15(17)18/h1-4H,5-8H2 |
Clé InChI |
NMNJIQKNVNODPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)N(CCCl)CCCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



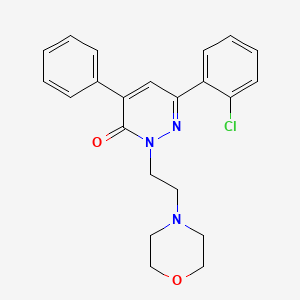
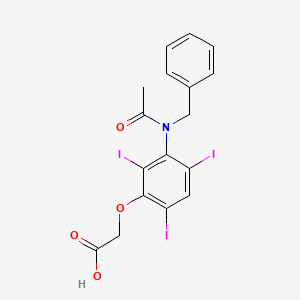

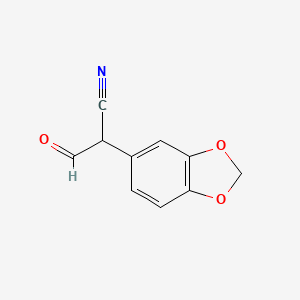
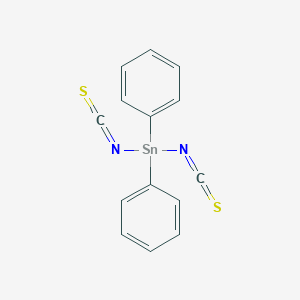
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)
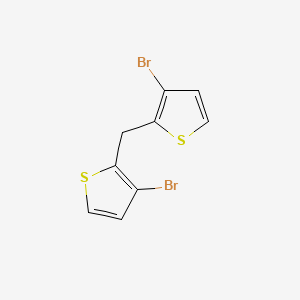
![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
